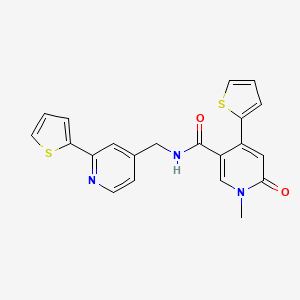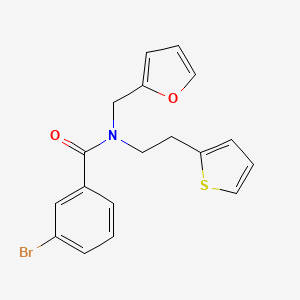
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves the reaction of 3-bromo-N-(2-(thiophen-2-yl)ethyl)benzamide with furan-2-carbaldehyde in the presence of a reducing agent to form the desired product.
Starting Materials
3-bromo-N-(2-(thiophen-2-yl)ethyl)benzamide, furan-2-carbaldehyde, reducing agent
Reaction
Step 1: Dissolve 3-bromo-N-(2-(thiophen-2-yl)ethyl)benzamide and furan-2-carbaldehyde in a suitable solvent., Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for a specific time., Step 3: Isolate the product by filtration or chromatography and purify it by recrystallization.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and exhibit antifungal activity. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its potential as a novel anticancer, anti-inflammatory, and antifungal agent. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Another direction is the elucidation of its mechanism of action and potential side effects. Additionally, the development of novel derivatives of this compound with improved efficacy and safety profiles is an area of future research.
Aplicaciones Científicas De Investigación
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines in vitro. Additionally, it has been studied for its potential as an antifungal agent, as it exhibits antifungal activity against various fungal strains.
Propiedades
IUPAC Name |
3-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c19-15-5-1-4-14(12-15)18(21)20(13-16-6-2-10-22-16)9-8-17-7-3-11-23-17/h1-7,10-12H,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGYBZYWQFRWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

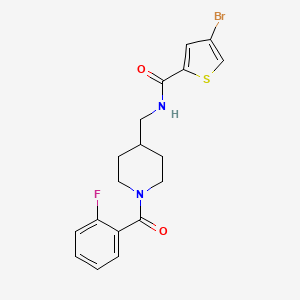
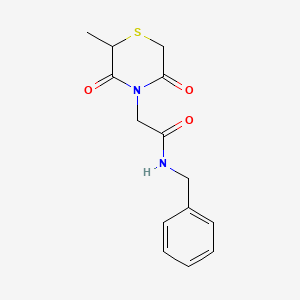
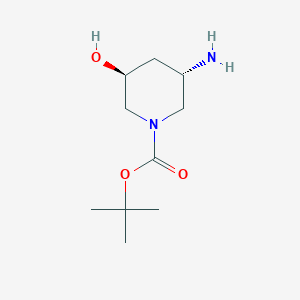
![2-(4-methoxyphenoxy)-N-(2-methylbenzo[d]thiazol-5-yl)ethanesulfonamide](/img/structure/B2793755.png)
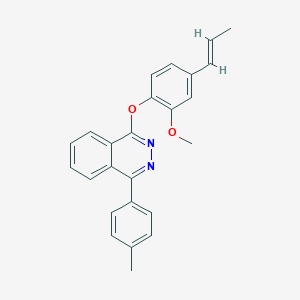
![N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2793757.png)
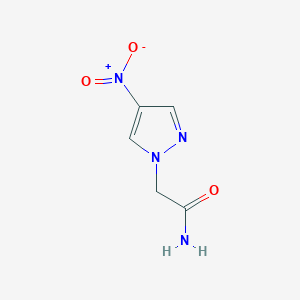
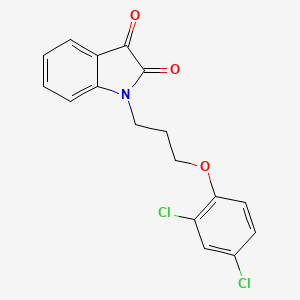
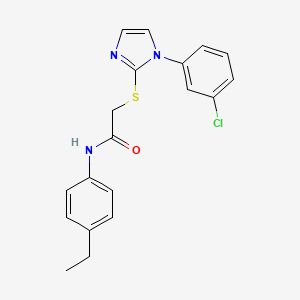
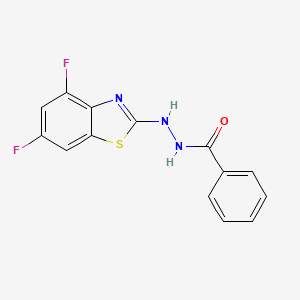
![Sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate](/img/structure/B2793766.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)
![1-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2793770.png)
